Di(2-isopropylphenyl) sulfide Di(2-isopropylphenyl) sulfide
Brand Name: Vulcanchem
CAS No.: 474318-29-1
VCID: VC14055362
InChI: InChI=1S/C18H22S/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3
SMILES:
Molecular Formula: C18H22S
Molecular Weight: 270.4 g/mol

Di(2-isopropylphenyl) sulfide

CAS No.: 474318-29-1

Cat. No.: VC14055362

Molecular Formula: C18H22S

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Di(2-isopropylphenyl) sulfide - 474318-29-1

Specification

CAS No. 474318-29-1
Molecular Formula C18H22S
Molecular Weight 270.4 g/mol
IUPAC Name 1-propan-2-yl-2-(2-propan-2-ylphenyl)sulfanylbenzene
Standard InChI InChI=1S/C18H22S/c1-13(2)15-9-5-7-11-17(15)19-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3
Standard InChI Key JZZPVHZAXCYEJX-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=CC=CC=C1SC2=CC=CC=C2C(C)C

Introduction

Chemical Identity and Structural Features

Di(2-isopropylphenyl) sulfide belongs to the class of diaryl sulfides, characterized by two aryl groups linked via a sulfur atom. Key identifiers include:

PropertyValue
CAS Registry Number23566-27-0
Molecular FormulaC18H22S\text{C}_{18}\text{H}_{22}\text{S}
Molecular Weight270.43 g/mol
SynonymsBis(2-isopropylphenyl) sulfide, SCHEMBL4808650, DTXSID70464832

The compound’s structure features steric hindrance due to the bulky 2-isopropylphenyl groups, which influence its reactivity and stability .

Synthesis and Manufacturing Routes

Copper-Catalyzed Cross-Coupling

A prominent method for synthes diaryl sulfides involves copper-catalyzed coupling of aryl halides with thiols. For Di(2-isopropylphenyl) sulfide, this could involve:

  • Reactants: 2-Iodoisopropylbenzene and 2-isopropylthiophenol.

  • Catalyst: Copper(I) iodide (5 mol%) with a diamine ligand.

  • Conditions: 80–130°C in polar solvents (e.g., 2-propanol or DMF) .

The general reaction is:

Ar–X+HS–Ar’CuI, ligandAr–S–Ar’+HX\text{Ar–X} + \text{HS–Ar'} \xrightarrow{\text{CuI, ligand}} \text{Ar–S–Ar'} + \text{HX}

where Ar=2-isopropylphenyl\text{Ar} = \text{2-isopropylphenyl}. Yields for analogous reactions exceed 90% under optimized conditions .

Disulfide Intermediate Route

An alternative pathway utilizes oxidative coupling of thiophenols:

  • Step 1: Chlorination of 2-isopropylthiophenol to form bis-[2-isopropylphenyl]disulfide .

  • Step 2: Bromination of the disulfide followed by reductive cleavage to yield the monosulfide .

Physicochemical Properties

Limited experimental data exist for Di(2-isopropylphenyl) sulfide, but properties can be inferred from structurally related sulfides:

PropertyDi(2-isopropylphenyl) SulfideDiisopropyl Sulfide
DensityNot reported0.810 g/mL
Boiling PointNot reported120°C
SolubilityLikely insoluble in waterInsoluble in water
Refractive IndexNot reported1.438

The bulky aryl groups likely enhance thermal stability compared to aliphatic sulfides .

Applications and Industrial Relevance

Specialty Materials

Di(2-isopropylphenyl) sulfide is classified as a specialty material, suggesting roles in:

  • Ligand Design: Bulky sulfides stabilize metal complexes in catalysis .

  • Polymer Additives: Sulfides often act as antioxidants or vulcanizing agents .

Future Research Directions

  • Property Characterization: Experimental determination of melting/boiling points and solubility.

  • Catalytic Applications: Testing in cross-coupling or hydrogenation reactions .

  • Biological Screening: Evaluating antimicrobial or anticancer potential .

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